4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
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Overview
Description
4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the thiazole family, which is known for its diverse biological activities.
Scientific Research Applications
1. Cancer Research
4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide and its derivatives have been investigated for their potential in cancer research. For instance, a series of compounds containing similar structures were evaluated for their ability to inhibit the growth of various human cancer cell lines, including those of colon, pancreatic, lung, prostate, breast, and leukemia origin. One of the compounds, NOSH-1, demonstrated exceptional potency, particularly in HT-29 colon cancer cells, with an IC50 of 48 ± 3 nM. This highlights the potential of such compounds in the development of novel anti-cancer therapies (Kodela, Chattopadhyay, & Kashfi, 2012).
2. Antibacterial and Antifungal Applications
Compounds with structures similar to this compound have been shown to possess antimicrobial properties. A study involving thiazole derivatives, which are structurally related, demonstrated antimicrobial activity against various bacterial and fungal species. The study found that derivatives with electron-donating groups like hydroxyl and amino exhibited maximum antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Chawla, 2016).
3. Development of Thermally Stable Polymers
Research has explored the use of compounds similar to this compound in the development of new thermally stable polymers. Studies involving the synthesis of aromatic poly(sulfone sulfide amide imide)s, which include similar compounds, have shown that these polymers exhibit desirable physical properties such as solubility and thermal stability, making them suitable for advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).
4. Enzyme Inhibition Studies
Some derivatives of this compound have been studied for their inhibitory activity against enzymes such as carbonic anhydrase. These studies are crucial for understanding the molecular mechanisms of diseases and developing targeted therapies. For example, research involving novel acridine and bis acridine sulfonamides, which are structurally related, revealed effective inhibition of the cytosolic carbonic anhydrase isoforms II and VII (Ulus et al., 2013).
Mechanism of Action
Target of Action
The primary targets of the compound “4-Butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide” are currently unknown. The compound contains a thiazole ring, which is a significant platform in a number of medicinally relevant molecules . Thiazole-based compounds have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Molecules containing a thiazole ring are known to behave unpredictably when entering physiological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole-based compounds are known to interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 461.51, which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Thiazole-based compounds are known to have a variety of effects on biological systems, depending on their specific structures and the targets they interact with .
properties
IUPAC Name |
4-butoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-2-3-12-29-16-8-4-14(5-9-16)19(24)22-20-21-13-18(30-20)31(27,28)17-10-6-15(7-11-17)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOPAQNZDOLLAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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